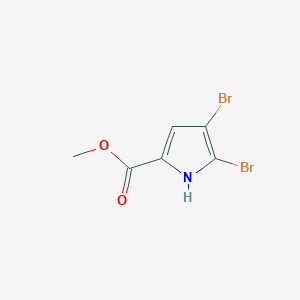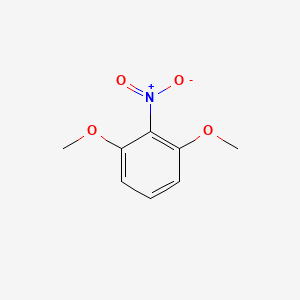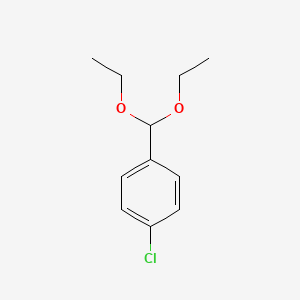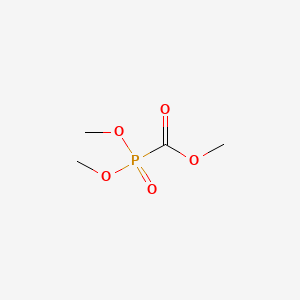
4,4'-ビフェニルジアセトニトリル
説明
4,4’-Biphenyldiacetonitrile is a chemical compound with the molecular formula C16H12N2 . It has a linear biphenyl linker with acetonitrile groups on both ends .
Synthesis Analysis
The synthesis of 4,4’-Biphenyldiacetonitrile involves the Knoevenagel condensation of tri (4-formylphenyl)amine with 4,4’-biphenyldiacetonitrile . The reaction conditions include the use of sodium cyanide in dimethyl sulfoxide at 20 - 49.84°C for 44 hours .Molecular Structure Analysis
4,4’-Biphenyldiacetonitrile contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 triple bonds, 12 aromatic bonds, 2 six-membered rings, and 2 nitrile(s) (aliphatic) .Chemical Reactions Analysis
4,4’-Biphenyldiacetonitrile is commonly used in the preparation of microporous organic networks with aldehydes via the Knoevenagel condensation . It is also used in the synthesis of visible light harvesting microporous COF .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Biphenyldiacetonitrile include a density of 1.1±0.1 g/cm3, a boiling point of 444.2±40.0 °C at 760 mmHg, and a molecular weight of 232.28 g/mol . It also has a polar surface area of 48 Å2 .科学的研究の応用
共有結合有機骨格(COF)およびミクロポーラスネットワーク
BPDANは、COFのためのアセトニトリル官能化架橋リガンドとして機能します。これらの多孔質材料は、明確に定義された構造のために注目すべき特性を示します。具体的には、
- 可視光誘起水素発生:BPDAN含有COFは、可視光下での水からの水素発生に対する光触媒として作用します。 COF/TiO₂–Pt複合体は、この文脈において有望な活性と安定性を示しています .
キラル共有結合有機骨格(CCOF)
キラリティは、COFにエキサイティングな次元を追加します。BPDANは、キラルCCOFの合成に貢献します。
- オレフィン結合キラルCCOF 18:キラルテトラベンザルデヒドとBPDANを組み合わせることで、研究者は2D層状正方構造を得ました。 注目すべきことに、オレフィン結合を還元した後でも、得られたCCOF-18-Rは高い結晶性、多孔性、および化学的安定性を維持しています .
マクロサイクルベースの多孔質有機ポリマー
BPDANは、マクロサイクルベースの多孔質有機ポリマー(POP)の構築に参加します。
発光共有結合有機骨格
BPDAN含有COFは、発光のために設計できます。
医薬品および分析化学
あまり調査されていませんが、BPDANのニトリル官能基は、医薬品合成や分析化学におけるプローブとして応用があるかもしれません。
要約すると、4,4'-ビフェニルジアセトニトリルは、COFやキラル骨格から可視光収穫など、さまざまな分野で重要な役割を果たしています。 研究者たちは、その可能性を探求し続けており、材料科学やその他の分野におけるエキサイティングな化合物となっています . 特定のアプリケーションに関する詳細を知りたい場合は、遠慮なくお問い合わせください!
将来の方向性
The future directions for 4,4’-Biphenyldiacetonitrile could involve its use in the synthesis of covalent organic frameworks (COFs) and other microporous organic networks . Its potential applications in visible light-induced hydrogen production and as a photocatalyst and biosensor are also noteworthy .
作用機序
Target of Action
The primary target of 4,4’-Biphenyldiacetonitrile is the formation of microporous organic networks . The compound is commonly used in the preparation of these networks with aldehydes via the Knoevenagel condensation .
Mode of Action
4,4’-Biphenyldiacetonitrile: interacts with its targets through a process known as the Knoevenagel condensation . This reaction involves the condensation of aldehydes with the 4,4’-Biphenyldiacetonitrile to form microporous organic networks .
Biochemical Pathways
The biochemical pathway affected by 4,4’-Biphenyldiacetonitrile is the Knoevenagel condensation pathway . This pathway leads to the formation of microporous organic networks, which have applications in visible light-induced hydrogen production and as photocatalysts and biosensors .
Pharmacokinetics
The ADME properties of 4,4’-Biphenyldiacetonitrile The compound has a molecular weight of 23228 g/mol and a predicted density of 1.121±0.06 g/cm3 . These properties may influence its bioavailability.
Result of Action
The molecular effect of 4,4’-Biphenyldiacetonitrile action is the formation of microporous organic networks . These networks show visible light absorption in the range of 400 – 530 nm and vivid emission at 542 nm . On a cellular level, these networks can be used in applications such as visible light-induced hydrogen production and as photocatalysts and biosensors .
生化学分析
Biochemical Properties
4,4’-Biphenyldiacetonitrile plays a significant role in biochemical reactions, particularly in the formation of microporous organic networks. It interacts with aldehydes through the Knoevenagel condensation reaction, forming stable COFs. These frameworks are known for their high stability and porosity, making them useful in various applications such as catalysis, gas storage, and drug delivery . The compound’s interactions with aldehydes and other biomolecules are primarily based on the formation of carbon-carbon double bonds, which contribute to the stability and functionality of the resulting networks.
Cellular Effects
The effects of 4,4’-Biphenyldiacetonitrile on cellular processes are primarily related to its role in the formation of COFs. These frameworks can influence cell function by providing a stable and porous environment for various biochemical reactions. For example, COFs formed with 4,4’-Biphenyldiacetonitrile have been shown to enhance the stability and activity of photocatalytic systems for visible light-induced hydrogen production . Additionally, these frameworks can impact cell signaling pathways and gene expression by providing a scaffold for the immobilization of enzymes and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Biphenyldiacetonitrile can change over time due to factors such as stability and degradation. The compound is known for its high stability, which allows it to maintain its structure and functionality over extended periods . Long-term studies have shown that the stability of the resulting COFs can be influenced by environmental factors such as temperature and pH. Degradation of the frameworks can lead to a decrease in their porosity and functionality, impacting their effectiveness in various applications.
Dosage Effects in Animal Models
The effects of 4,4’-Biphenyldiacetonitrile in animal models can vary depending on the dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as toxicity and organ damage. Studies have shown that the threshold for these effects can vary depending on the species and the specific application of the compound. It is important to carefully control the dosage to avoid potential toxic effects while maximizing the compound’s benefits.
Metabolic Pathways
4,4’-Biphenyldiacetonitrile is involved in various metabolic pathways, particularly those related to the formation of COFs. The compound interacts with enzymes and cofactors involved in the Knoevenagel condensation reaction, facilitating the formation of stable carbon-carbon double bonds . These interactions can impact metabolic flux and metabolite levels, influencing the overall efficiency and effectiveness of the resulting frameworks. The compound’s role in these pathways is essential for its various applications in catalysis, gas storage, and drug delivery.
Transport and Distribution
Within cells and tissues, 4,4’-Biphenyldiacetonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, impacting its overall effectiveness . The compound’s linear biphenyl structure allows for efficient transport and distribution, facilitating its incorporation into various biochemical networks. Additionally, the compound’s interactions with transporters and binding proteins can impact its stability and functionality within cells and tissues.
Subcellular Localization
The subcellular localization of 4,4’-Biphenyldiacetonitrile is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, impacting its activity and function . For example, the compound’s interactions with aldehydes can facilitate its incorporation into COFs within specific cellular compartments, enhancing their stability and functionality. The compound’s ability to localize within specific subcellular regions is essential for its various applications in catalysis, gas storage, and drug delivery.
特性
IUPAC Name |
2-[4-[4-(cyanomethyl)phenyl]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICPRLWIFVXEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291214 | |
| Record name | 4,4'-Biphenyldiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7255-83-6 | |
| Record name | 4,4'-Biphenyldiacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Biphenyldiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4'-biphenyldiacetonitrile in the synthesis of the reported COFs?
A1: 4,4'-biphenyldiacetonitrile acts as a key building block in the construction of the COFs. It undergoes a Knoevenagel polycondensation reaction with a chiral tetrabenzaldehyde derivative of dibinaphthyl-22-crown-6. [] This reaction forms a network of olefin-linked (C=C) chiral COFs with a 2D layered tetragonal structure. The researchers then reduce these olefin linkages to form C-C single bond-linked COFs, while preserving the crystalline structure. []
Q2: How does the incorporation of 4,4'-biphenyldiacetonitrile influence the properties of the resulting COFs?
A2: The use of 4,4'-biphenyldiacetonitrile contributes to the overall structure and properties of the resulting COFs. The rigid and linear structure of 4,4'-biphenyldiacetonitrile likely influences the framework's porosity and stability. Additionally, the reduction of the olefin linkages derived from 4,4'-biphenyldiacetonitrile to C-C bonds leads to changes in the COFs' optical properties, resulting in a blue-shifted emission with enhanced quantum yields and fluorescence lifetimes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















